molecular formula C21H18N4O4S B4956919 (6Z)-5-imino-2-phenyl-6-[(2,3,4-trimethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-2-phenyl-6-[(2,3,4-trimethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B4956919
M. Wt: 422.5 g/mol
InChI Key: UZUODNLYIPSGHT-CKFBTKOKSA-N
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Description

(6Z)-5-imino-2-phenyl-6-[(2,3,4-trimethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that includes a thiadiazolo-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-imino-2-phenyl-6-[(2,3,4-trimethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The starting materials often include substituted anilines and thiadiazoles, which undergo condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. These methods often employ catalysts and solvents that enhance the reaction rate and selectivity. The use of advanced techniques such as response surface methodology can help in identifying the optimal reaction parameters, including temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-imino-2-phenyl-6-[(2,3,4-trimethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (6Z)-5-imino-2-phenyl-6-[(2,3,4-trimethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals .

Industry

In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties can enhance the performance of these materials in various applications .

Mechanism of Action

The mechanism of action of (6Z)-5-imino-2-phenyl-6-[(2,3,4-trimethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

(6Z)-5-imino-2-phenyl-6-[(2,3,4-trimethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-27-15-10-9-13(16(28-2)17(15)29-3)11-14-18(22)25-21(23-19(14)26)30-20(24-25)12-7-5-4-6-8-12/h4-11,22H,1-3H3/b14-11-,22-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUODNLYIPSGHT-CKFBTKOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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